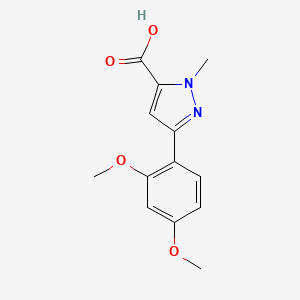

3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

This compound is commercially available with a purity of 95% and is primarily utilized in research settings, particularly as a building block for protease inhibitors targeting cysteine proteases like cathepsin L (CatL) and cruzain (Cz) . Its InChIKey (BEPDQCCXTKPYDO-UHFFFAOYSA-N) confirms stereochemical uniqueness, and its dimethoxy groups contribute to enhanced solubility and electronic modulation for biological interactions .

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-15-11(13(16)17)7-10(14-15)9-5-4-8(18-2)6-12(9)19-3/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPDQCCXTKPYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=C(C=C2)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. In this case, 1-methyl-3-(2,4-dimethoxyphenyl)-1H-pyrazole is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

-

Halogenation : Reacts with N-bromosuccinimide (NBS) in acetic acid under reflux to yield 5-bromo-3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (major product) via electrophilic aromatic substitution .

-

Nitration : Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position of the phenyl ring .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical transformations:

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the pyrazole ring’s C-4 position, forming a ketone derivative .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline intermediate, which is unstable and rearomatizes under acidic conditions .

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, yielding fused pyrazolo-isoxazole systems under microwave irradiation .

Coordination Chemistry

The carboxylic acid and pyrazole nitrogen act as bidentate ligands for metal ions:

| Metal Ion | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Zn²⁺ | Ethanol, 60°C | 2D polymeric network | Luminescent sensors | |

| Cu²⁺ | Aqueous NaOH, room temp | Mononuclear square-planar | Catalysis |

Biological Activity-Driven Modifications

Derivatives synthesized via esterification or amidation exhibit enhanced bioactivity:

-

Anticancer Activity : Methyl ester analogs show IC₅₀ values of 12–18 μM against MCF-7 breast cancer cells via microtubule destabilization .

-

Antimicrobial Activity : Amide derivatives inhibit Staphylococcus aureus (MIC: 8 µg/mL) by disrupting cell wall synthesis .

Stability and Degradation

Scientific Research Applications

Antifungal Activity

Research has indicated that derivatives of pyrazole carboxylic acids exhibit notable antifungal properties. For instance, studies have shown that compounds similar to 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can inhibit the growth of various phytopathogenic fungi. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance antifungal activity by improving binding affinity to fungal enzymes involved in cell wall synthesis .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have demonstrated promising results. Compounds with similar structural motifs have been found to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression. The ability of these compounds to selectively target cancer cells while sparing normal cells presents a significant advantage in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This suggests a possible application in treating inflammatory diseases .

Fungicides

The compound’s antifungal properties make it a candidate for development as a fungicide in agriculture. Its efficacy against various fungal pathogens can contribute to crop protection strategies, potentially reducing reliance on traditional fungicides that may have adverse environmental impacts .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity. The carboxylic acid group can form hydrogen bonds, while the pyrazole ring and methoxy groups can participate in hydrophobic interactions and electron-donating effects, respectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Variations

Position and Nature of Aromatic Substituents

- However, its lack of electron-donating groups may limit hydrogen-bonding interactions compared to dimethoxy-substituted analogues . Key Difference: Lower molecular weight (248.27 g/mol) and higher hydrophobicity due to the tert-butyl group.

- 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 218631-44-8): Features a single methoxy group on the phenyl ring at position 3. Key Difference: Molecular weight 248.25 g/mol; simpler substitution pattern may reduce synthetic complexity.

3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid :

Halogenated Analogues

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid :

- Crystallographic studies reveal intramolecular O-H⋯O hydrogen bonds and π-π stacking between pyrazole and chlorophenyl rings, stabilizing its structure. The chlorine atoms increase molecular weight (392.63 g/mol) and may enhance membrane permeability but reduce solubility .

- Key Difference : Triple chlorine substitution introduces strong electron-withdrawing effects, altering reactivity in nucleophilic environments.

3-(2,4-Dichloro-5-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS: ZINC25781763) :

Physicochemical Properties

Biological Activity

3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound features a distinctive structure that may influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C13H14N2O4

- Molecular Weight : 262.26 g/mol

- CAS Number : 1175962-10-3

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 3.79 |

| Lung Cancer | A549 | 26 |

| Liver Cancer | HepG2 | 42.30 |

| Colorectal Cancer | HCT116 | 0.067 |

These findings suggest that the compound may possess significant antiproliferative activity against multiple cancer types, warranting further investigation into its mechanism of action and therapeutic potential .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. In vitro studies have shown that certain analogs exhibit considerable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% | 86% |

| Pyrazole Derivative (10 µM) | 61–85% | 76–93% |

This suggests that the compound could be explored as a potential anti-inflammatory agent .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific signaling pathways involved in cell proliferation and inflammation. For instance, inhibition of kinases such as Aurora-A has been noted in related compounds, leading to reduced tumor growth .

Case Studies

Several case studies have examined the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Breast Cancer : A study reported that a series of pyrazole derivatives demonstrated significant cytotoxic effects on MDA-MB-231 cells, with IC50 values indicating potent activity. Further analysis revealed apoptosis induction as a primary mechanism .

- Inflammation Model : In an animal model of carrageenan-induced edema, pyrazole derivatives showed comparable anti-inflammatory effects to standard treatments, suggesting their potential for therapeutic use .

Q & A

Q. What are the common synthetic routes for 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors such as β-keto esters or hydrazines with substituted phenyl groups. For example, ethyl acetoacetate and phenylhydrazine derivatives can undergo cyclization in the presence of catalysts like DMF-DMA (dimethylformamide dimethyl acetal), followed by hydrolysis to yield the carboxylic acid moiety . Advanced methods may employ Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce aryl substituents, as seen in analogous pyrazole-5-carboxylate syntheses .

Q. How is the purity and structural integrity of this compound confirmed in academic research?

Key techniques include:

- NMR spectroscopy : Analysis of proton/carbon chemical shifts to confirm substituent positions (e.g., methoxy groups at 2,4-positions on the phenyl ring) .

- HPLC : Quantify purity (>95% is typical for research-grade compounds) .

- Mass spectrometry : Validate molecular weight (e.g., exact mass calculated as 276.26 g/mol for C₁₄H₁₆N₂O₄) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields during cyclocondensation steps?

Yield optimization requires tuning:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side products .

- Temperature : Moderate heating (80–100°C) balances reaction kinetics and decomposition risks .

- Catalyst loading : Excess DMF-DMA (1.5–2.0 equivalents) improves cyclization efficiency but necessitates post-reaction purification .

Q. How to resolve contradictions in spectral data between experimental and computational models?

Discrepancies in IR or NMR spectra (e.g., unexpected carbonyl stretching frequencies) can arise from solvent effects or crystal packing. To address this:

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

SAR studies involve synthesizing analogs (e.g., varying methoxy groups or pyrazole substituents) and evaluating biological activity. For example:

- Replace 2,4-dimethoxyphenyl with fluorophenyl or sulfonamide groups to assess electronic effects .

- Test enzyme inhibition (e.g., COX-2 or kinase assays) to correlate substituent hydrophobicity with potency .

Q. How can computational methods predict the compound’s reactivity or stability?

- Molecular docking : Simulate binding interactions with target proteins using software like AutoDock .

- Thermogravimetric analysis (TGA) : Predict thermal stability by modeling decomposition pathways with Gaussian09 .

- Solubility prediction : Use Hansen solubility parameters to guide solvent selection for crystallization .

Methodological Considerations

Q. What are the best practices for characterizing crystalline forms of this compound?

- Single-crystal X-ray diffraction : Resolve unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks .

- Powder XRD : Identify polymorphic forms and assess batch consistency .

- DSC/TGA : Monitor phase transitions and melting points (e.g., mp 212–216°C for similar pyrazole acids) .

Q. How to address low solubility in biological assays?

- Derivatization : Convert the carboxylic acid to a methyl ester or amide prodrug to enhance lipophilicity .

- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .

Data Contradictions and Validation

Q. Why might reported melting points vary across studies?

Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.